molecular formula C8H11F3O2 B1206878 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione CAS No. 22767-90-4

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

Cat. No. B1206878
CAS RN: 22767-90-4
M. Wt: 196.17 g/mol
InChI Key: BVPKYBMUQDZTJH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, also known as (Z)-6,6,6-trifluoro-5-hydroxy-2,2-dimethylhex-4-en-3-one, is a β-diketone that exhibits significant scientific interest due to its unique chemical properties, including intramolecular hydrogen bonding and its impact on molecular structure and reactivity (Vakili et al., 2012).

Synthesis Analysis

Although specific synthesis routes for 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione are not directly addressed in the provided studies, β-diketones like it are typically synthesized through controlled reactions involving fluorinated precursors, with an emphasis on maintaining the trifluoro and dimethyl groups for desired structural and electronic properties.

Molecular Structure Analysis

The molecular structure and conformation of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively studied. The molecule predominantly exists in the enol form, showcasing a stable chelated enol structure facilitated by intramolecular hydrogen bonding. This bonding is weaker than that in 5,5-dimethyl-2,4-hexanedione but stronger than in 1,1,1-trifluoro-2,4-pentanedione, illustrating the delicate balance of electronic effects and steric hindrance in this molecule (Vakili et al., 2012).

Chemical Reactions and Properties

Reactions involving 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione and amines demonstrate the compound's reactivity towards nucleophilic addition, forming various adducts. Such reactivity is crucial for understanding its potential as a building block in organic synthesis and its interactions with biological molecules (Shin-ya & Ishikawa, 1977).

Physical Properties Analysis

The studies focused on intramolecular hydrogen bonding and conformational analysis indirectly contribute to understanding the physical properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione. These properties are influenced by the molecule's unique structure, including its enol form stability and hydrogen bond strength, which affect solubility, boiling and melting points, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, such as its acidity, reactivity towards nucleophiles, and propensity to form stable chelated enol forms, are deeply influenced by its structural attributes. The presence of the trifluoro and dimethyl groups significantly impacts its electronic properties, making it a subject of interest for studies on intramolecular hydrogen bonding and its effects on reactivity and stability (Vakili et al., 2012).

Scientific Research Applications

Molecular Structure and Intramolecular Hydrogen Bonding

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) has been extensively studied for its conformation, molecular structure, keto-enol content, and intramolecular hydrogen bonding. Research involving density functional theory calculations and various spectroscopic analyses revealed insights into its molecular structures and the strength of its intramolecular hydrogen bonds. These studies contribute significantly to understanding the fundamental chemical behavior of TFDMHD (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012); (Afzali, Vakili, Nekoei, & Tayyari, 2014).

Thermodynamics in Organ-Aqueous Media

The thermodynamic properties of TFDMHD have been explored, particularly its proton-ligand dissociation constants in various dioxane-water mixtures. This research provides valuable insights into the solvation number and true ionization constants, which are crucial for understanding the chemical behavior of TFDMHD in different environments (Shukla, Nair, & Sharma, 1989).

Complexes with Metal Ions

TFDMHD has been used in the synthesis of various metal ion complexes. For instance, ytterbium(III) beta-diketonate complexes with TFDMHD have been synthesized and characterized. These complexes are significant for understanding the luminescence properties and potential applications in optical materials (Martín‐Ramos et al., 2013). Similarly, the structure and NIR-luminescence of these complexes have been studied, providing insights into the impact of fluorination and chain length on their properties.

Volatility and Vapor Pressure Studies

The study of temperature dependencies of saturated vapor pressure of ruthenium(III) beta-diketonate derivatives, including TFDMHD, contributes to understanding the thermodynamic characteristics of these compounds. This research is pivotal for applications in material sciences and related fields (Morozova, Zherikova, Semyannikov, Trubin, & Igumenov, 2009).

Synthesis from Biomass Resources

TFDMHD derivatives have been synthesized from biomass resources using efficient biphasic systems. This represents a significant step in the utilization of renewable resources for the production of valuable chemicals (Yueqin et al., 2016).

Magnetic Relaxation and Luminescence Studies

Research on slow magnetic relaxation mechanisms in erbium complexes involving TFDMHD is crucial for understanding the thermal activation processes in magnetism and luminescence, with potential applications in materials science (Silva, Martín‐Ramos, Coutinho, Pereira, Lavín, Martín, Silva, & Martín‐Gil, 2015).

Future Directions

TFDMHD may be used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents, via Schiff base condensation . It may also be used in the synthesis of octahedral Werner-type cobalt (II) complexes . It was used in the preparation of D2-TFDMHD, by mixing with D2O .

properties

IUPAC Name

1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKYBMUQDZTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066827
Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

CAS RN

22767-90-4
Record name 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivaloyltrifluoroacetone
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Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Record name 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
M Vakili, AR Nekoei, SF Tayyari, A Kanaani… - Journal of Molecular …, 2012 - Elsevier
Conformations, molecular structure, keto-enol content, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (also named as (Z)-6,6,6-trifluoro-5-hydroxy-…
Number of citations: 19 www.sciencedirect.com
R Afzali, M Vakili, AR Nekoei, SF Tayyari - Journal of Molecular Structure, 2014 - Elsevier
Intramolecular hydrogen bonding (IHB) and vibrational frequencies of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) have been investigated by means of density functional …
Number of citations: 19 www.sciencedirect.com
MF Richardson, RE Sievers - Inorganic Chemistry, 1971 - ACS Publications
Rare earth tris and tetrakis chelates of l, l, l, 2, 2, 3, 3, 7, 7, 7-decafluoro-4, 6-heptanedione (Hdfhd) have been synthesized. The hydrated tris chelates, Ln (dfhd) 3 ‘2H20, show only …
Number of citations: 82 pubs.acs.org
JP Shukla, GM Nair, RS Sharma - Thermochimica acta, 1989 - Elsevier
The thermodynamic proton-ligand dissociation constants (TpK a ) of the three fluorinated β-diketones namely 1,1,1-trifluoro-2,4-hexanedione, 1,1,1-trifluoro-5-methyl-2,4-hexanedione …
Number of citations: 2 www.sciencedirect.com
M Tanaka, T Shono, K Shinra - 1968 - osti.gov
Subject: N20210*-Chemistry-Inorganic, Organic, & Physical Chemistry-Chemical Properties; DETERMINATION; DYSPROSIUM COMPLEXES; ERBIUM COMPLEXES; EUROPIUM …
Number of citations: 23 www.osti.gov
RS Sharma, LH Prabhu, JP Shukla - 1989 - osti.gov
The tripositive lanthanons are characterized in having unfilled 4f-orbitals within the electronic configuration of 4f{sup 5}S{sup 2}5p{sup 6}5d{sup 0} rendering them remarkably similar in …
Number of citations: 2 www.osti.gov
M Vakili, AR Nekoei, A Kanaani… - 14th Iranian Physical …, 2011 - profdoc.um.ac.ir
The cis-enol forms of β-dicarbonyls are stabilized by strong intramolecular hydrogen bonds (IHB)[1-3]. In the first part of this study [3], it has been theoretically concluded that the …
Number of citations: 2 profdoc.um.ac.ir
SI Dorovskikh, DA Piryzev, AI Smolentsev… - Journal of Structural …, 2012 - Springer
The structure of the complex of nickel(II) bis-(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate) with 1,3-diaminopropane is determined by single crystal X-ray diffraction at a temperature of …
Number of citations: 2 link.springer.com
N Sanati, AR Nekoei, M Vakili… - 14th Iranian Physical …, 2011 - profdoc.um.ac.ir
Tautomer equilibrium given in Fig. 1 shows that two keto-enol tautomerisms are possible for β-dicarbonyls. The position of the keto-enol equilibrium for this class of compounds differs …
Number of citations: 2 profdoc.um.ac.ir
K Utsunomiya, T Shigematsu - 1972 - osti.gov
Subject: N40140*-Chemistry-Separation Procedures; ERBIUM; ERBIUM COMPLEXES; EUROPIUM; EUROPIUM COMPLEXES; GAS CHROMATOGRAPHY; KETONES; LUTETIUM; …
Number of citations: 16 www.osti.gov

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